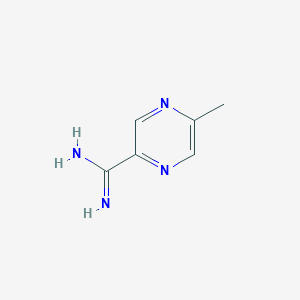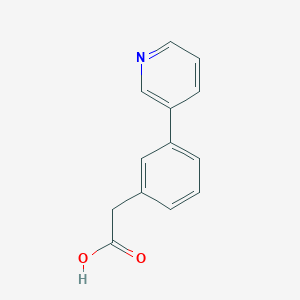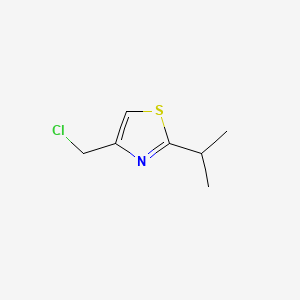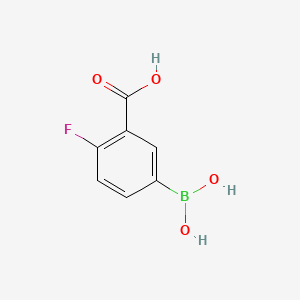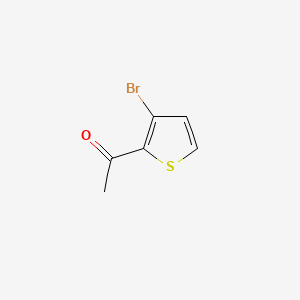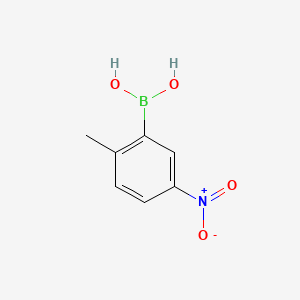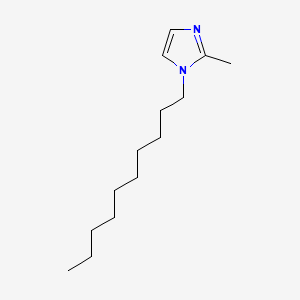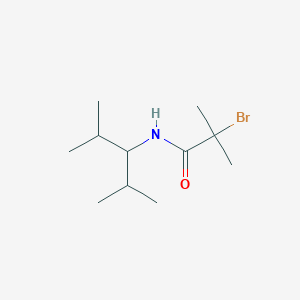
N1-(1-异丙基-2-甲基丙基)-2-溴-2-甲基丙酰胺
描述
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is an organic compound with the molecular formula C13H26BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to a tertiary carbon, making it a valuable intermediate in organic synthesis.
科学研究应用
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoyl chloride with N-(1-isopropyl-2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and maximize yield.
化学反应分析
Types of Reactions
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as N1-(1-isopropyl-2-methylpropyl)-2-azido-2-methylpropanamide, N1-(1-isopropyl-2-methylpropyl)-2-thio-2-methylpropanamide, or N1-(1-isopropyl-2-methylpropyl)-2-alkoxy-2-methylpropanamide can be formed.
Reduction: The major product is N1-(1-isopropyl-2-methylpropyl)-2-methylpropanamine.
Oxidation: The major product is 2-bromo-2-methylpropanoic acid.
作用机制
The mechanism of action of N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property makes it useful in the study of enzyme inhibition and protein modification. The compound can interact with nucleophilic sites on enzymes or proteins, leading to the formation of stable adducts and inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
- N1-(1-Isopropyl-2-methylpropyl)-2-chloro-2-methylpropanamide
- N1-(1-Isopropyl-2-methylpropyl)-2-iodo-2-methylpropanamide
- N1-(1-Isopropyl-2-methylpropyl)-2-fluoro-2-methylpropanamide
Uniqueness
N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide is unique due to the presence of the bromine atom, which is more reactive compared to chlorine or fluorine. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through nucleophilic substitution reactions. Additionally, the compound’s steric hindrance due to the bulky isopropyl and methyl groups provides selectivity in its reactions, making it a useful tool in synthetic chemistry.
属性
IUPAC Name |
2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO/c1-7(2)9(8(3)4)13-10(14)11(5,6)12/h7-9H,1-6H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMILRMHIGXRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370796 | |
| Record name | 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69959-91-7 | |
| Record name | 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


